REACTION_CXSMILES
|
[F:1][C:2]1[CH:14]=[CH:13][C:5]([CH:6]=[CH:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:4][CH:3]=1.[CH2:15](O)C>[Pd]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH:6]([CH3:15])[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:13][CH:14]=1
|
Name
|
|
Quantity
|
47.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=CC(=O)OCC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
was shaken in a Parr hydrogenator under 2-3 atm of H2 pressure for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by spin evaporation in vacuo
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(CC(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.5 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |